molecular formula C16H10Cl2N2O2S B2969546 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate CAS No. 338398-90-6

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate

Cat. No. B2969546
CAS RN: 338398-90-6
M. Wt: 365.23
InChI Key: RAIKQOWKVAEKOL-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate, also known as MDBC, is a chemical compound that has been studied for its potential applications in scientific research. MDBC is a member of the thiazole family, which includes other compounds with similar molecular structures. MDBC has been studied for its ability to act as a catalyst in chemical reactions, as well as its potential use as a drug target.

Scientific Research Applications

Structural Insights

The study by (Godoi et al., 2006) reveals the three-dimensional structure of the THI1 protein from Arabidopsis thaliana, which is unexpectedly bound to a potential intermediate of thiazole biosynthesis in Eukaryotes. This provides new clues about thiazole biosynthesis, a core component of this compound's structure.

Antifungal Applications

In the realm of antifungal applications, (Sangshetti et al., 2014) synthesized a novel series of compounds related to the thiazole moiety, showing potent antifungal activity against Candida albicans, highlighting the potential of thiazole derivatives in antifungal drug development.

Antioxidant Properties

The study by (Hossan, 2020) focuses on the synthesis of thiazol-acetamide derivatives and their antioxidant efficacy, indicating the significance of thiazole derivatives in developing antioxidant agents.

Heterocyclic Synthesis

Research by (Ruano et al., 2005) presents the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating the utility of such compounds in constructing complex heterocyclic structures, which can have diverse scientific applications.

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of thiazole derivatives are highlighted in the work of (Nural et al., 2018). This study indicates the potential of thiazole-containing compounds in developing new antimicrobial and antitubercular agents.

properties

IUPAC Name

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)12-3-2-11(17)8-13(12)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIKQOWKVAEKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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